3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride
Overview
Description
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable diketone to yield the pyrazolo[4,3-c]pyridine core. The final product is obtained by treating the core with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine dihydrochloride: Shares a similar chlorophenyl group but has a different core structure.
Thieno[2,3-b]pyridine derivatives: Similar in terms of heterocyclic structure and potential biological activity.
Uniqueness
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;;/h1-3,6,14H,4-5,7H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWWYGTBIXSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172900-86-5 | |
Record name | 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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